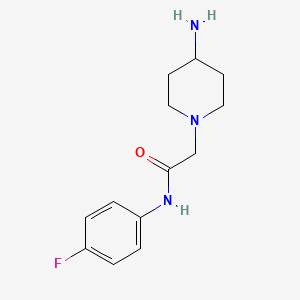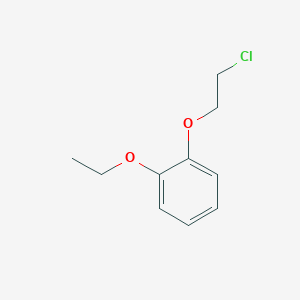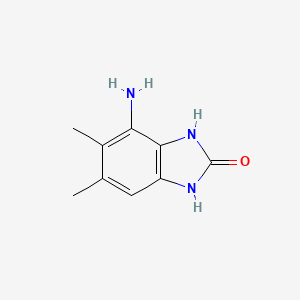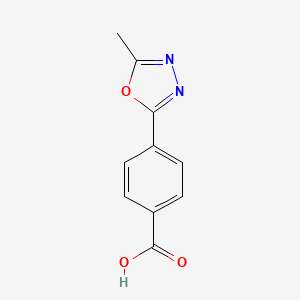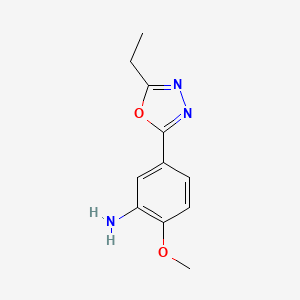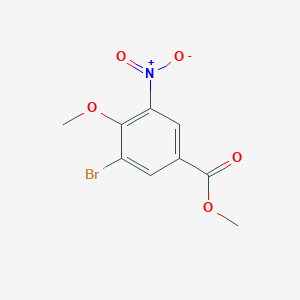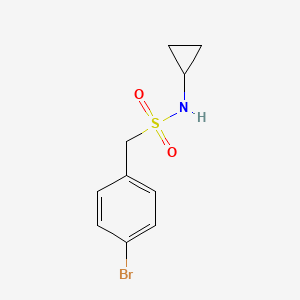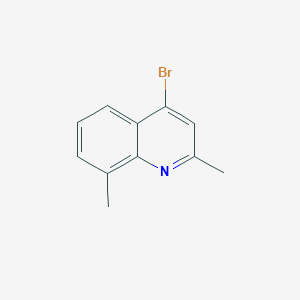
4-Bromo-2,8-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,8-dimethylquinoline is a compound that is structurally related to various quinoline derivatives which have been studied for their potential in medicinal chemistry and as intermediates in organic synthesis. While the specific compound 4-Bromo-2,8-dimethylquinoline is not directly mentioned in the provided papers, insights can be drawn from closely related compounds and their properties, synthesis, and applications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired substitution pattern on the quinoline ring. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, involves the reaction of p-toluidine with chloral hydrate and hydroxylamine hydrochloride, followed by oxidation and bromination steps . Similarly, 6-bromo-4-iodoquinoline is synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through cyclization and substitution reactions . These methods may provide insights into potential synthetic routes for 4-Bromo-2,8-dimethylquinoline.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline ring system, which can be further substituted with various functional groups. The crystal and molecular structure of N-(4-bromobenzyl)isoquinolinium 4-dithiocarboxylate, for example, shows a planar dithiocarboxylate group inclined at an angle to the isoquinolinium ring system . The structure of 2-Bromo-5,7-dimethoxy-4-phenylquinoline reveals two independent molecules with different orientations of the phenyl ring with respect to the quinoline ring system . These structural analyses are relevant for understanding the conformational aspects of 4-Bromo-2,8-dimethylquinoline.
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions, often influenced by the substituents on the quinoline ring. For example, the bromomethyl group in 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines reacts with nucleophiles to give expected products, and selective alkylation is possible with bifunctional nucleophiles . The reactivity of the bromo substituent in 4-Bromo-2,8-dimethylquinoline would likely be similar, allowing for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) has greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, which is useful for biological applications . The solubility, fluorescence, and quantum efficiency of 4-Bromo-2,8-dimethylquinoline could be inferred from such related compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
4-Bromo-2,8-dimethylquinoline has been utilized in the synthesis of biologically active compounds and in the exploration of chemical reactions. For instance, it serves as an intermediate in the preparation of tyrosine kinase inhibitors, which are crucial for cancer research due to their potential to inhibit the epidermal growth factor receptor (EGFR) (Rewcastle et al., 1996). The compound's bromine atom can facilitate further chemical transformations, making it a versatile starting material for synthesizing complex molecules with potential therapeutic applications.
Photolabile Protecting Groups
Research has also explored the use of brominated hydroxyquinolines, including derivatives similar to 4-Bromo-2,8-dimethylquinoline, as photolabile protecting groups. These groups can be removed by light, offering a method to control the release of protected compounds in a precise manner. This approach is particularly beneficial in the study of biological messengers and the regulation of biochemical processes with light (Fedoryak & Dore, 2002). The enhanced solubility and low fluorescence of these compounds make them suitable for in vivo studies, where they can be used to cage neurotransmitters, nucleic acids, and drugs.
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-2,8-dimethylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWILRJMGQJUZIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590587 |
Source


|
| Record name | 4-Bromo-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,8-dimethylquinoline | |
CAS RN |
203506-39-2 |
Source


|
| Record name | 4-Bromo-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







